molecular formula C13H9F3N2O B2359960 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile CAS No. 325139-63-7

2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile

Cat. No.: B2359960
CAS No.: 325139-63-7
M. Wt: 266.223
InChI Key: OXTPMZKCTOCRSV-UHFFFAOYSA-N
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Description

2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile is a useful research compound. Its molecular formula is C13H9F3N2O and its molecular weight is 266.223. The purity is usually 95%.
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Scientific Research Applications

Efficient Preparation of Homoallylamines and α-Aminonitriles

  • A range of N-aryl-N-[1-furyl(thienyl)but-3-enyl]amines and 2-(N-arylmethylamino)-2-furyl(thienyl)acetonitriles have been synthesized using an indium-mediated Barbier-type reaction. These compounds have diverse applications in organic synthesis and were characterized by advanced spectroscopic techniques (Méndez & Kouznetsov, 2008).

Photophysical Properties

Ab Initio Study of Solvents Effects on Photophysical Properties

  • The photophysical properties of some 3-hydroxychromones and 3-hydroxyquinolones derivatives, including those with furyl groups, have been investigated in different solvents. The study reveals interesting behaviors such as dual emission bands due to excited state intramolecular proton transfer, suggesting potential applications in the field of fluorescence and sensing (Ndongo et al., 2018).

Ligand Isomerization in Metal Complexes

Role of Axial Donors in Ligand Isomerization Processes

  • The ligand isomerization processes of quadruply bonded dimolybdenum(II) complexes, including those with furyl groups, were studied. This research provides insights into the complex chemistry of metal-ligand interactions and the influence of different donors on the isomerization processes (Majumdar et al., 2008).

Applications in DNA Research

Development of Environmentally Sensitive Fluorescent Nucleosides

  • Fluorescent dyes with furyl groups have been developed and show promising applications in DNA research due to their environment-sensitive properties. The synthesized compounds exhibit increased brightness and ratiometric responses to solvent polarity, making them highly relevant for labeling and sensing interactions in nucleic acids (Barthes et al., 2015).

Chemistry of Thiosemicarbazones

Synthesis and Evaluation of Thiosemicarbazones for Anion Recognition

  • A family of heterocyclic thiosemicarbazone dyes containing furyl groups was synthesized and characterized. The study explored their response in the presence of selected anions, demonstrating their potential as chemosensors for anion recognition (Santos-Figueroa et al., 2011).

Properties

IUPAC Name

2-(furan-2-yl)-2-[4-(trifluoromethyl)anilino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)9-3-5-10(6-4-9)18-11(8-17)12-2-1-7-19-12/h1-7,11,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTPMZKCTOCRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C#N)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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